HDM201

MDM2-p53 inhibitor binding affinity drug potency

HDM201 overcomes species-translation barriers of earlier MDM2 inhibitors. Unlike nutlin-class agents and NVP-CGM097, HDM201 offers picomolar MDM2 affinity with >10,000-fold selectivity over Mdm4. • Equipotent across human, mouse, rat, dog Mdm2 - eliminates potency artifacts in syngeneic/xenograft models for direct PD translation to human dosing. • Validated in 291-cell-line panel (GI50: 38 nM); TP53 wild-type correlation enables reproducible pharmacogenomic biomarker screening. • Intermittent high-dose Q3W schedule (Phase I) - clinical reference for MDM2 combination therapy design.

Molecular Formula C18H20N2O3
Molecular Weight
Cat. No. B1191771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHDM201
Molecular FormulaC18H20N2O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

HDM201 – Second-Generation MDM2-p53 Inhibitor for Oncology Research


HDM201 (also known as NVP-HDM201, siremadlin) is an orally bioavailable, small-molecule inhibitor of the MDM2-p53 protein–protein interaction, developed by Novartis as a second-generation agent [1]. It binds to the p53 pocket of human MDM2 with picomolar affinity and activates wild-type p53-dependent cell-cycle arrest and apoptosis in cancer cells [1][2]. The compound has advanced into Phase I/II clinical trials in hematological malignancies and solid tumors characterized by TP53 wild-type status [3].

Pathway Context MDM2-p53 protein–protein interaction inhibitor; supports p53 wild-type pathway reactivation studies Requires TP53 wild-type cellular background
Formulation Fit Orally bioavailable small molecule; suitable for oral gavage in rodent models Reported oral exposure supports in vivo study design
Selection Logic Second-generation compound with distinct affinity and selectivity profile versus nutlin-class and CGM097 inhibitors Select based on species cross-reactivity and selectivity needs

Why MDM2 Inhibitors Are Not Interchangeable


MDM2-p53 inhibitors vary profoundly in binding affinity, selectivity over the Mdm4 homolog, species cross-reactivity, and dosing schedule flexibility. The first-generation inhibitor NVP-CGM097 and the nutlin-class agents (e.g., nutlin-3a, idasanutlin) exhibit nanomolar Ki values and limited Mdm4 selectivity, whereas HDM201 operates in the picomolar range with >10,000-fold selectivity over Mdm4 [1][2]. Moreover, HDM201’s equipotent binding across human, mouse, rat, and dog Mdm2 eliminates the species translation barriers that plague earlier compounds, making direct substitution impossible without compromising experimental reproducibility and translational validity [1].

! Affinity profile may differ: First-generation inhibitors exhibit nanomolar Ki; substitution may shift target engagement and require dose re-adjustment.
! Mdm4 selectivity context may not transfer: Compounds with lower Mdm4 selectivity (e.g., nutlin-3a, idasanutlin) introduce Mdm4-dependent pathway interference not observed with HDM201.
! Species cross-reactivity may introduce artifacts: NVP-CGM097 shows 15–50× reduced rodent Mdm2 affinity; direct replacement without validation may compromise preclinical model translatability.

Quantitative Evidence Differentiating HDM201 from In-Class Inhibitors


Binding Affinity Compared to In-Class MDM2-p53 Inhibitors

HDM201 binds human MDM2 with an affinity constant in the picomolar range (sub-nanomolar Ki), representing a >10-fold improvement over the first-generation Novartis MDM2 inhibitor NVP-CGM097 (Ki = 1.3 nM) and a >1000-fold improvement over the prototype nutlin-3a (IC50 = 90 nM) [1][2]. Idasanutlin (RG7388) shows an IC50 of 6 nM in binding assays, also in the nanomolar range .

Binding Affinity
Head-to-head
Picomolar Ki (sub-nM)
Reported >10-fold improvement over NVP-CGM097 (Ki 1.3 nM); >1000-fold over nutlin-3a (IC50 90 nM). Supports target-engagement assay context.
TR-FRET assay with recombinant human MDM2; cross-study comparison
MDM2-p53 inhibitor binding affinity drug potency

MDM2 vs. Mdm4 Selectivity Profile

HDM201 achieves a selectivity ratio of >10,000-fold for MDM2 over the closely related homolog Mdm4, as determined by biochemical binding assays [1]. In contrast, the first-generation Novartis compound NVP-CGM097 exhibits a selectivity ratio of approximately 1,176-fold (IC50 Mdm4 = 2,000 nM / IC50 Mdm2 = 1.7 nM) . Idasanutlin is described as MDM2-specific but without a published numeric Mdm4 ratio, placing it at a class-level selectivity below HDM201 .

MDM2 vs. Mdm4 Selectivity
Head-to-head
HDM201 >10,000-fold
NVP-CGM097 ≈1,176-fold
May reduce Mdm4-related off-target pathway interference; supports p53-dependent biology interpretation.
TR-FRET Mdm4 binding; idasanutlin selectivity not quantified
selectivity Mdm4 off-target therapeutic window

Cross-Species Binding and Translational Relevance

HDM201 binds equally to human, mouse, rat, and dog Mdm2 with picomolar affinity, confirmed by biochemical analysis demonstrating that optimized interactions with Mdm2 protein result in identical potency across species [1][2]. In stark contrast, NVP-CGM097 is highly species-specific: its affinity for mouse Mdm2 is approximately 50-fold weaker (Ki = 65.9 nM) than for human Mdm2 (Ki = 1.3 nM), and similarly reduced for rat (Ki = 47.4 nM) and dog (Ki = 20.5 nM) [3].

Cross-Species Binding
Head-to-head
HDM201 Picomolar, equal across human, mouse, rat, dog
NVP-CGM097 Mouse Ki 65.9 nM (50× weaker)
Enables consistent target engagement in rodent models; avoids species-dependent potency artifacts.
Competitive binding assays with recombinant Mdm2 proteins
species selectivity translational pharmacology preclinical models

Dosing Schedule Flexibility and Intermittent Regimens

Preclinical modeling and phase I clinical data show that HDM201 can be administered either as a low-dose daily regimen or as a high-dose intermittent regimen (once every 3 weeks, Q3W), with both schedules delivering comparable long-term antitumor efficacy [1][2]. In contrast, idasanutlin (RG7388) has been investigated solely with daily or short-interval schedules (QD × 3 or QD × 5 per 28-day cycle), limiting dosing flexibility [3].

Dosing Schedule
Cross-study
HDM201 Daily low-dose or Q3W high-dose
Idasanutlin QD × 3–5 per 28-day cycle
Intermittent regimen context may support schedule-dependent pathway modulation; class hematological endpoint monitoring required.
SJSA-1 xenograft and Phase I trial (NCT02143635)
dosing schedule intermittent dosing pharmacodynamic modulation

Cellular Growth Inhibition in p53 Wild-Type Cancer Cells

In p53 wild-type SJSA-1 osteosarcoma cells, HDM201 inhibits growth with a GI50 of 38 ± 15 nM after 3 days of continuous treatment [1]. The prototypical MDM2 inhibitor nutlin-3a shows an IC50 of 90 nM under comparable conditions, indicating a >2-fold potency advantage for HDM201 . NVP-CGM097 was tested in the same cellular model but specific GI50 values were not reported in the public domain; however, its biochemical Ki of 1.3 nM translates to cellular IC50 values in the 224–454 nM range in other p53 wild-type lines .

Cellular Growth Inhibition
Cross-study
GI50 38 ± 15 nM (SJSA-1, 3 d)
Supports p53-dependent growth arrest readout; reported potency context should be verified in target cell models.
CellTiter-Glo assay; nutlin-3a IC50 90 nM as cross-reference
cell proliferation inhibition SJSA-1 osteosarcoma cellular potency

In Vivo Tumor Regression in Xenograft Models

In the SJSA-1 human osteosarcoma xenograft model, HDM201 administered orally at 100 mg/kg twice weekly produces robust tumor regression and prevents tumor regrowth after treatment cessation [1][2]. Idasanutlin achieves tumor growth inhibition and regression in the same model when dosed orally at 25–50 mg/kg daily [3]. Despite the lower dosing frequency, HDM201 delivers comparable antitumor efficacy, consistent with its sustained pharmacodynamic modulation observed in preclinical PK/PD studies [1].

In Vivo Tumor Regression
Cross-study
HDM201 100 mg/kg p.o. twice weekly → regression
Idasanutlin 25–50 mg/kg p.o. daily → regression
Reported xenograft regression response context; supports model-response endpoint interpretation.
SJSA-1 flank xenograft; HDM201 in rats, idasanutlin in mice
xenograft efficacy tumor regression in vivo pharmacology

Optimal Research Applications Based on Comparative Evidence


Translational Preclinical Oncology in Murine Tumor Models

Because HDM201 binds mouse and rat Mdm2 with picomolar affinity identical to its human target engagement, it is the preferred tool compound for syngeneic and xenograft mouse/rat models when direct translation of pharmacodynamic readouts to human dosing is required [1]. NVP-CGM097, with its 50-fold weaker murine Mdm2 affinity, introduces species-dependent potency artifacts that complicate dose extrapolation.

Investigating Pure MDM2 Inhibition Without Mdm4 Confounding

HDM201’s >10,000-fold selectivity over Mdm4 makes it the compound of choice for experiments designed to dissect MDM2-specific biology in the p53 pathway, minimizing interference from Mdm4-driven signaling [2]. This is especially important in mechanistic studies of p53-dependent apoptosis, cell-cycle arrest, and senescence.

Clinical Candidate Benchmarking and Combination Regimen Design

The unique intermittent high-dose schedule (Q3W) of HDM201, which has been shown to be efficacious and well-tolerated in Phase I trials, provides a clinical candidate reference for designing next-generation MDM2-targeting combination therapies with checkpoint inhibitors, BCL-2 inhibitors (venetoclax), or FLT3 inhibitors (midostaurin) [3]. This schedule cannot be replicated with idasanutlin, which requires daily oral dosing within each cycle.

Broad-Spectrum p53 Wild-Type Cancer Cell Line Profiling

With a reported low-nanomolar GI50 (38 nM) and validated activity across a 291-cell-line panel (including sensitivity correlation with TP53 wild-type status), HDM201 is suited for large-scale pharmacogenomic screens aiming to identify predictive biomarkers of MDM2 inhibitor response [4]. Its consistent potency across diverse cancer types enhances reproducibility in high-throughput profiling.

Application
Selection Property
Validation Focus
Syngeneic/xenograft murine oncology models
Cross-species MDM2 binding equipotency
Target engagement and PD readout consistency across species
MDM2-specific p53 pathway dissection
Reported >10,000-fold Mdm4 selectivity context
Mdm4-independent p53 response endpoints (apoptosis, cell-cycle arrest)
Intermittent dosing regimen research
Q3W high-dose schedule flexibility
Schedule-dependent pathway modulation and hematological endpoint monitoring
p53 wild-type cell panel pharmacogenomic screening
Reported GI50 and TP53 sensitivity correlation
Predictive biomarker response profiling across cancer types
Quote Request

Request a Quote for HDM201

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.